9-Bromo-9-fenilfluoreno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 9-Bromo-9-phenylfluorene typically involves the bromination of fluorene derivatives. An example includes the reaction of 9-phenyl-9-fluorenol with brominating agents, leading to the introduction of a bromo group at the 9-position of the fluorene ring. This process is crucial for further functionalization and transformation into various organic compounds (Jamison et al., 2003).

Molecular Structure Analysis

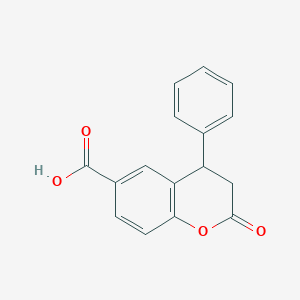

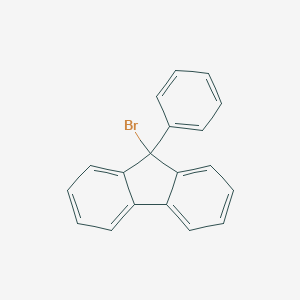

9-Bromo-9-phenylfluorene's molecular structure is characterized by the presence of a bromine atom and a phenyl group attached to the fluorene skeleton. This configuration is essential for its reactivity and interaction with other chemical entities. The bromo group, in particular, makes it a valuable intermediate for nucleophilic substitution reactions and cross-coupling reactions, which are pivotal in organic synthesis.

Chemical Reactions and Properties

9-Bromo-9-phenylfluorene undergoes various chemical reactions, including Grignard reactions, metalation with lithium or magnesium, and hydroxy by halogen replacement reactions. These reactions expand its utility in synthesizing a wide range of chemical compounds. Its reactivity with silver salts of aryl nitroacetonitriles, for example, leads to the formation of 9-(α-cyanoarylidene)fluorenes, showcasing its versatility in organic transformations (Lianis et al., 1987).

Aplicaciones Científicas De Investigación

Síntesis orgánica

9-Bromo-9-fenilfluoreno: es un reactivo valioso en la síntesis orgánica. Se utiliza para introducir el grupo 9-fenilfluorenilo en otras moléculas, que puede servir como grupo protector o como parte de un compuesto orgánico más complejo . Este compuesto es particularmente útil en la síntesis de varios materiales orgánicos debido a su estabilidad y reactividad.

Investigación farmacéutica

En la investigación farmacéutica, This compound se puede utilizar para crear compuestos novedosos con posibles efectos terapéuticos. Su átomo de bromo puede ser reemplazado por otros grupos funcionales, lo que permite el desarrollo de nuevos medicamentos .

Ciencia de los materiales

Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos. La estructura del fenilfluoreno es conocida por sus propiedades electrónicas, lo que la hace adecuada para su uso en OLED (diodos orgánicos emisores de luz) y otros dispositivos electrónicos .

Catálisis

This compound: puede actuar como un ligando en la catálisis. Puede formar complejos con metales, que pueden catalizar varias reacciones químicas, incluidas las reacciones de polimerización y acoplamiento cruzado .

Fotofísica

Debido a sus propiedades fluorescentes, This compound se utiliza en estudios fotofísicos. Los investigadores pueden estudiar el comportamiento de los fotones cuando interactúan con este compuesto, lo que es crucial para desarrollar nuevos materiales fotónicos .

Educación química

En la educación química, This compound se utiliza para demostrar varias reacciones y mecanismos químicos, como la solvólisis, que procede a través de un mecanismo S N 1 limitante . Es un excelente ejemplo para ilustrar la cinética de reacción y las reacciones de sustitución.

Química analítica

Este compuesto también se utiliza en química analítica como un material estándar o de referencia. Su estructura y propiedades bien definidas lo convierten en un candidato ideal para calibrar instrumentos o validar métodos analíticos .

Nanotecnología

Por último, This compound tiene aplicaciones potenciales en nanotecnología. Se puede utilizar para construir andamios moleculares para el desarrollo de dispositivos y materiales a nanoescala .

Safety and Hazards

9-Bromo-9-phenylfluorene causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 9-Bromo-9-phenylfluorene are not mentioned in the search results, it is used in the preparation of various compounds such as N-(9-(9-phenylfluorenyl))-L-alaninal, N-(9-phenylfluoren-9-yl)-L-serine, and 1-hydroxypyrazoles protected at the oxygen atom . This suggests potential applications in the synthesis of other complex organic compounds.

Mecanismo De Acción

Target of Action

It’s known that the compound undergoes solvolysis, a reaction involving the breaking of bonds with the help of a solvent .

Mode of Action

The solvolysis of 9-Bromo-9-phenylfluorene has been reported to proceed via a limiting S N 1 mechanism . In this process, the bromine atom is replaced by a nucleophile, which is often a solvent molecule. This reaction results in the formation of a new compound .

Result of Action

It’s known that the compound can be used in the preparation of various other compounds, such as n-(9-(9-phenylfluorenyl))-l-alaninal, n-(9-phenylfluoren-9-yl)-l-serine, and 1-hydroxypyrazoles protected at the oxygen atom .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Bromo-9-phenylfluorene. Moreover, it’s recommended to ensure adequate ventilation when handling the compound, and it should be kept away from drains .

Propiedades

IUPAC Name |

9-bromo-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXNCDBSALQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282811 | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55135-66-5 | |

| Record name | 55135-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 9-Bromo-9-phenylfluorene in chemical synthesis?

A1: 9-Bromo-9-phenylfluorene serves as a crucial starting material for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. [] This group is particularly useful in peptide synthesis for protecting the Nα position of amino acids and preventing racemization. []

Q2: What are the limitations of traditional methods for introducing the PhF group, and how does the research propose to overcome them?

A2: Traditional methods using 9-Bromo-9-phenylfluorene with potassium phosphate and lead nitrate often require extended reaction times (several days) and can suffer from inconsistent yields. [] The research demonstrates that using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine and silver nitrate significantly accelerates the reaction, achieving excellent yields in significantly less time. []

Q3: Beyond amine protection, what other applications does the research explore for 9-chloro-9-phenylfluorene?

A3: The research investigates the broader utility of PhFCl for protecting other functional groups. It demonstrates the successful protection of alcohols, carboxylic acids, sulfonamides, amides, and thiols under specific reaction conditions using either PhFCl or 9-phenyl-9-fluorenol (PhFOH) in conjunction with suitable reagents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)